![molecular formula C18H14FN3O2S2 B2588235 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 1006015-87-7](/img/structure/B2588235.png)
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Description
This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that have been widely studied for their diverse biological activities . They are known to exhibit antimycobacterial properties .
Synthesis Analysis
While the exact synthesis method for this compound is not available, benzo[d]thiazole derivatives are typically synthesized through cyclization reactions involving a benzene ring and a thiazole ring .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the nature of the substituents and reaction conditions .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to benzothiazoles have been synthesized and evaluated for their antimicrobial properties. For example, a study by Patel and Patel (2010) on fluoroquinolone-based 4-thiazolidinones showcases the antimicrobial study of compounds with similar structural motifs, indicating potential applications in developing new antimicrobial agents (Patel & Patel, 2010).
Fluorescence and Photoreactive Properties
Research on benzothiazole and related compounds has explored their fluorescence and photoreactive properties. These characteristics are valuable in the development of fluorescent probes for biological imaging and photodynamic therapy. A study on the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen provides insight into the photoreactivity of such compounds, suggesting potential applications in photochemical studies and the development of photoreactive materials (Mahran, Sidky, & Wamhoff, 1983).
Anticancer Activity
Isoxazole derivatives of benzothiazoles have been synthesized and evaluated for their anticancer activity. A study demonstrated the effectiveness of these compounds against various cancer cell lines, highlighting the potential use of benzothiazole derivatives in cancer research and therapy. Specifically, these compounds showed potential in inducing cell cycle arrest and apoptosis through p53 activation via mitochondrial-dependent pathways, suggesting a promising avenue for developing novel anticancer agents (Kumbhare et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their application as corrosion inhibitors. A study on the effectiveness of these compounds in protecting steel against corrosion in acidic environments highlights their potential utility in industrial applications. The research indicates that benzothiazole derivatives can offer significant protection against corrosion, making them valuable for materials science and engineering applications (Hu et al., 2016).
properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S2/c1-24-7-6-22-14-5-3-12(19)9-16(14)26-18(22)21-17(23)11-2-4-13-15(8-11)25-10-20-13/h2-5,8-10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDDKGCYLJLYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide |
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